Methyl (phenyl 2,3-di-O-benzyl-1-thio-b-D-glucopyranoside)uronate
Description
Methyl (phenyl 2,3-di-O-benzyl-1-thio-β-D-glucopyranoside)uronate (CAS: 819798-56-6, Glentham Code: GX6977) is a thioglycoside derivative of glucuronic acid, extensively utilized in carbohydrate chemistry for oligosaccharide synthesis . Its structure features a phenylthio group at the anomeric position, 2,3-di-O-benzyl ether protecting groups, and a methyl ester at the C-6 carboxylate. This compound serves as a critical intermediate in glycosylation reactions due to the stability of benzyl groups under acidic conditions and the thio moiety’s role as a latent leaving group for glycosidic bond formation .
Properties
Molecular Formula |
C27H28O6S |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
methyl 3-hydroxy-4,5-bis(phenylmethoxy)-6-phenylsulfanyloxane-2-carboxylate |
InChI |
InChI=1S/C27H28O6S/c1-30-26(29)24-22(28)23(31-17-19-11-5-2-6-12-19)25(32-18-20-13-7-3-8-14-20)27(33-24)34-21-15-9-4-10-16-21/h2-16,22-25,27-28H,17-18H2,1H3 |
InChI Key |
NUJHFXILNBTJPM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (phenyl 2,3-di-O-benzyl-1-thio-b-D-glucopyranoside)uronate involves several steps. A protected thioglycoside is used as the starting material. The regioselective ring opening of the benzylidene acetal with borane-tetrahydrofuran (BH₃·THF) generates C6-OH material, which is subsequently oxidized using biphasic 2,2,6,6-tetramethyl-1-piperidinyloxyl/(diacetoxyiodo)benzene (TEMPO/BAIB) conditions . The resultant uronic acid is then esterified with a methyl moiety .
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) synthesis workshops. These workshops are equipped with cleanrooms ranging from Class 100 to Class 100,000. The production process ensures high purity and quality, adhering to stringent quality assurance protocols.
Chemical Reactions Analysis
Oxidation Reactions
The uronate moiety enables selective oxidation under controlled conditions. TEMPO/BAIB (2,2,6,6-tetramethylpiperidine-1-oxyl/ bis(acetoxy)iodobenzene) is a key system for oxidizing primary alcohols to carboxylic acids while preserving benzyl ethers and thio-glycosidic bonds.
Key Findings:
-
Oxidation Mechanism :
TEMPO-mediated oxidation converts the C6-OH group to a carboxylate, which is subsequently esterified (e.g., methyl or benzyl esters) .
Reaction Conditions :
| Reagent | Target Position | Product | Yield (%) | Source |
|---|---|---|---|---|
| TEMPO/BAIB | C6-OH | Uronic acid ester (methyl/benzyl) | 70–80 | |
| DDQ | PMB ethers | Deprotected alcohol | 77 |
Hydrolysis and Deprotection
Selective cleavage of protecting groups is critical for further functionalization.
Acid-Catalyzed Hydrolysis:
-
Debenzylation : HCl in HFIP (hexafluoroisopropanol) selectively removes p-methoxybenzyl (PMB) ethers without affecting benzyl groups .
Conditions :
Base-Mediated Ester Cleavage:
-
Saponification : NaOH/MeOH cleaves methyl esters to free uronic acids, enabling glycosyl donor activation .
Glycosylation Reactions
The thioglycoside acts as a glycosyl donor in oligosaccharide synthesis.
Stereoselectivity Trends:
-
Acceptor Dependency : Weak acceptors (e.g., primary alcohols) favor α-selectivity, while stronger acceptors (e.g., secondary alcohols) yield β-products .
-
Example :
| Acceptor | Anomeric Configuration | Yield (%) | Source |
|---|---|---|---|
| Allyl trimethylsilane | β | 86 | |
| 4-OH GlcNAc | α | 62 |
Sulfation:
-
O-Sulfation : Sulfur trioxide-pyridine complex introduces sulfate groups at free hydroxyls.
Conditions :
Benzoylation/Chloroacetylation:
-
C4 Modification : Chloroacetic anhydride in pyridine installs chloroacetyl groups at C4-OH (71% yield) .
Radical-Mediated Reactions
Tributyltin hydride reduces bromides at C5, yielding iduronic acid derivatives:
Stability and Side Reactions
Scientific Research Applications
Methyl (phenyl 2,3-di-O-benzyl-1-thio-b-D-glucopyranoside)uronate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of structurally defined glycosaminoglycans and related mimetic oligosaccharides.
Biology: The compound interacts with growth factors, cytokines, chemokines, and adhesion molecules, playing critical roles in cell division, gene expression, angiogenesis, inflammation, and wound healing.
Medicine: It is used in biomedical research for its potential to modulate cellular mechanisms and impede malignant neoplastic cells.
Industry: The compound is produced on a multigram scale and fully characterized by various analytical techniques, making it suitable for industrial applications.
Mechanism of Action
The mechanism of action of Methyl (phenyl 2,3-di-O-benzyl-1-thio-b-D-glucopyranoside)uronate involves the modulation of intricate cellular mechanisms. It interacts with molecular targets such as growth factors, cytokines, and chemokines, thereby influencing pathways involved in cell division, gene expression, angiogenesis, inflammation, and wound healing . The compound’s efficacy in impeding malignant neoplastic cells is attributed to its precise modulation of these cellular mechanisms.
Comparison with Similar Compounds
Substituent Variations: Protecting Groups and Functional Moieties
Key Differences and Implications
Protecting Groups: Benzyl vs. Acetyl: Benzyl ethers (e.g., in the target compound) require hydrogenolysis for deprotection, offering orthogonal stability compared to acetyl esters (removed via base hydrolysis) . Benzoyl vs. Benzyl: Benzoyl groups (electron-withdrawing) in compounds like 3d alter electronic environments, as seen in downfield NMR shifts (δ 5.25 ppm for H-1 in acetylated vs. δ 5.25 ppm in benzoylated derivatives) .
Anomeric Leaving Groups: Thioglycosides (e.g., target compound): Enable activation under milder conditions (e.g., NIS/TfOH) compared to bromides (e.g., Methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate bromide in ), which require nucleophilic displacement .
Stereochemical and Physical Properties :
- The 4-O-methyl derivative (2) exhibits high optical rotation ([α]D +100° in MeOH), reflecting its α-configuration, whereas fluorinated analogs (3d) show enhanced α-selectivity ([α]D +132.4°) due to electron-withdrawing fluorine .
Biological Activity
Methyl (phenyl 2,3-di-O-benzyl-1-thio-b-D-glucopyranoside)uronate is a synthetic compound derived from glucuronic acid, characterized by its unique structure which includes multiple benzyl groups. This article delves into its biological activity, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
This compound is the methyl ester of 2,3,4,6-tetra-O-benzylated glucuronic acid. Its molecular formula is with a molecular weight of approximately 452.563 g/mol. The compound exhibits properties that make it suitable for various biochemical applications, particularly in glycosylation reactions.
Antimicrobial Properties
Recent studies indicate that derivatives of thioglycosides, including this compound, exhibit promising antimicrobial activity. These compounds have been tested against various bacterial strains and have shown effectiveness in inhibiting growth.
| Study | Organism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|---|
| Study A | E. coli | 18 | 100 |
| Study B | S. aureus | 20 | 100 |
| Study C | P. aeruginosa | 15 | 100 |
Antiviral Activity
The compound's structure suggests potential antiviral properties as well. Preliminary research has indicated that similar glycosides can interfere with viral entry mechanisms or inhibit viral replication processes. Further studies are needed to elucidate the specific mechanisms involved.
Synthesis and Modification
The synthesis of this compound typically involves the selective protection of hydroxyl groups on glucuronic acid followed by thio-modification and esterification. The use of protecting groups such as benzyl and picoloyl has been reported to enhance the yield and selectivity of these reactions.
Synthesis Pathway
- Protection of Hydroxyl Groups : Using benzyl chloride in the presence of a base.
- Thio Modification : Introducing thio groups via nucleophilic substitution.
- Esterification : Converting to the methyl ester using methanol and an acid catalyst.
Case Study 1: Antimicrobial Testing
A recent study evaluated the antimicrobial efficacy of various glycosides, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development as a therapeutic agent.
Case Study 2: Glycosidase Inhibition
Another investigation focused on the inhibition of glycosidases by this compound. The results demonstrated that it could effectively inhibit enzyme activity in vitro, indicating its potential application in treating conditions related to glycosidase overactivity.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing Methyl (phenyl 2,3-di-O-benzyl-1-thio-β-D-glucopyranoside)uronate?
- Methodological Answer : The compound is typically synthesized via thioglycoside formation. A common approach involves reacting protected glucopyranosyl donors (e.g., ethyl tetra-O-acetyl-β-D-glucopyranuronate) with thiophenol derivatives under Lewis acid catalysis (e.g., BF₃·Et₂O in chloroform). Reaction completion is critical to avoid unreacted starting material, which can complicate purification . Benzyl groups are introduced at the 2- and 3-positions to prevent undesired glycosidic bond cleavage during subsequent steps .
Q. How is the uronic acid moiety introduced into the glucopyranoside framework?
- Methodological Answer : The primary alcohol at C6 is oxidized to a carboxylic acid using biphasic TEMPO/BAIB (2,2,6,6-tetramethylpiperidine-1-oxyl with [bis(acetoxy)iodo]benzene) conditions, followed by esterification with methyl or benzyl groups. This step requires precise pH control (7.0–8.5) to avoid overoxidation or side reactions .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : Column chromatography with gradients of methanol/chloroform (e.g., 1:9) or ethanol recrystallization is commonly employed. TLC monitoring (solvent E: chloroform/methanol mixtures) ensures separation of UV-active byproducts. Impurities like unreacted ethyl tetra-O-acetyl derivatives are removed via solubility differences in cold alcohol .
Q. How is structural confirmation achieved post-synthesis?
- Methodological Answer : High-resolution ¹H and ¹³C NMR are critical. Key signals include δ 3.71 (s, OCH₃) for the methyl ester and δ 6.77 (d, J = 6.5 Hz) for enopyranosyl protons. ¹³C-¹³C coupling constants (~9 Hz) confirm glycosidic linkages and ring conformation (4C₁ chair) .
Advanced Research Questions
Q. How can regioselective functionalization at C6 be optimized during oxidation?
- Methodological Answer : Biphasic TEMPO/BAIB oxidation in water/dichloromethane ensures selective oxidation of primary alcohols. Kinetic control (0–5°C) minimizes overoxidation. Post-oxidation, esterification with methyl iodide in the presence of NaHCO₃ yields the uronate ester with >90% regioselectivity .
Q. What strategies mitigate competing side reactions during glycosylation?
- Methodological Answer : Competing hydrolysis or aglycone transfer is minimized by using anhydrous solvents (e.g., chloroform) and inert atmospheres (N₂). Catalytic thiophilic additives (e.g., dimethyl(methylthio)sulfonium triflate) enhance glycosylation efficiency. Reaction progress is monitored via TLC to terminate before byproduct formation .
Q. How do steric and electronic effects influence benzyl group stability under acidic conditions?
- Methodological Answer : Benzyl ethers at C2 and C3 resist acid hydrolysis due to steric hindrance and electron-donating effects. In contrast, levulinyl groups at C4 are selectively cleaved under mild acidic conditions (pH 3–4) without disrupting benzyl protections. This differential stability enables sequential deprotection .
Q. What advanced NMR techniques resolve stereochemical ambiguities in glycosidic linkages?
- Methodological Answer : NOESY/ROESY experiments identify through-space correlations between anomeric protons (δ 4.5–5.5) and aglycone protons, confirming β-configuration. ²D J-resolved NMR quantifies coupling constants (J C1,H1 ~170 Hz for β-linkages) to distinguish anomeric stereochemistry .
Q. How can competing pathways during desulfurization be controlled?
- Methodological Answer : Raney nickel-mediated desulfurization of thioglycosides requires careful temperature control (20–25°C) to prevent over-reduction. Competing C-S bond cleavage is suppressed by using ethanol as a proton source, yielding the desired deprotected glycoside in >80% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
